4-Fluoro-3-(trifluoromethyl)phenol
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes It is characterized by the presence of a fluorine atom at the fourth position and a trifluoromethyl group at the third position on the phenol ring
Mechanism of Action
Target of Action
It is known that the compound can bind at the active site of certain mutants, such as the h61t (his-61→thr) mutant
Mode of Action
It has been observed that the molecule can bind at the active site of certain mutants This suggests that the compound may interact with its targets by binding to specific sites, thereby potentially altering their function
Biochemical Pathways
The compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Result of Action
It is known that the compound can bind at the active site of certain mutants , suggesting that it may have an effect at the molecular level
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the enzyme.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding often involves non-covalent interactions, such as hydrogen bonds and van der Waals forces. Furthermore, this compound can inhibit or activate enzymes by binding to their active or allosteric sites, leading to changes in their catalytic activity. These interactions can result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including changes in cell viability and proliferation. In vitro studies have shown that prolonged exposure can lead to oxidative stress and DNA damage in certain cell types.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can cause adverse effects, such as liver and kidney damage, due to its interaction with metabolic enzymes and the generation of reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be transported by specific carrier proteins . Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the use of 4-fluoro-3-trifluoromethylaniline as a starting material. This compound is subjected to a series of reactions, including nitration, reduction, and hydrolysis, to yield the desired phenol derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid as a catalyst and water as a solvent is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, leading to the formation of alcohols.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Fluorophenol: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group at the third position but lacks the fluorine atom at the fourth position, leading to variations in reactivity and applications.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPCRFYUUWAGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345096 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61721-07-1 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61721-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61721-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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